2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide
Description
2-Amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide is a substituted acetamide featuring a 4-chlorobenzylamine group, a phenyl ring at the α-carbon, and an amino group at the β-position.
Properties
Molecular Formula |
C15H15ClN2O |
|---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide |
InChI |
InChI=1S/C15H15ClN2O/c16-13-8-6-11(7-9-13)10-18-15(19)14(17)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,18,19) |
InChI Key |
JMJFHAQBHWEMLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide typically involves the reaction of 4-chlorobenzylamine with phenylacetic acid derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 4-chlorobenzylamine reacts with the carboxyl group of phenylacetic acid to form the amide bond. This reaction is often catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and may require solvents like dichloromethane (DCM) or dimethylformamide (DMF) to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems to monitor and adjust reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted phenylacetamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Core Structural Variations
- Target Compound: 2-Amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide Key features: Amino group at β-position, 4-chlorobenzylamide, phenyl at α-carbon. Potential interactions: Hydrogen bonding (amino), π-π stacking (aromatic rings), halogen-mediated interactions (Cl).
- Analog 1: N-[(4-Chlorophenyl)methyl]-2-phenylacetamide (Compound 6, ) Substituents: Lacks the β-amino group. Synthesis: Catalyzed by (Me2NH2)14[Hf(µ-O)(H2O)(α2-P2W17O61)]2 in DMSO at 70°C, yielding 69% . Key NMR: δ 4.48 (d, J = 6.1 Hz, 2H, CH2) .
- Analog 2: 2-[(1H-1,2,3-Benzotriazole-1-carbonyl)amino]-N-[(4-chlorophenyl)(phenyl)methyl]-2-phenylacetamide (4b, ) Substituents: Benzotriazole-carbonyl group replaces β-amino. Synthesis: 53% yield via solvent optimization (cyclohexane/EtOAc/MeOH) . Key IR: 1700 cm⁻¹ (C=O stretch) .
Analog 3 : N-(3-Phenylpropyl)-2-(4-chlorophenyl)-2-phenylacetamide (10b, )
Heterocyclic Derivatives
- Analog 4: N-[2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide () Substituents: Quinazolinone-sulfanyl moiety. Molecular weight: 435.93 g/mol; higher lipophilicity due to sulfur and fused rings.
- Analog 5: N-(4-Chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide () Substituents: Thieno-pyrimidine ring. Potential electronic effects: Sulfur atoms enhance π-conjugation.
Physicochemical Properties
Table 1: Comparative Data
Key Observations :
- Synthesis Efficiency : Bulky substituents (e.g., benzotriazole in 4b) reduce yields (53%) compared to simpler analogs like 10b (70%) .
- Thermal Stability : Higher melting points correlate with rigid structures (e.g., 4b at 82–83.5°C vs. 10b at 125°C) .
- Solubility: The β-amino group in the target compound may enhance aqueous solubility compared to non-polar analogs like 10b.
Spectroscopic and Analytical Comparisons
- IR Spectroscopy :
- NMR Spectroscopy :
Mechanistic and Pharmacological Insights
- Synthetic Routes: Phase-transfer catalysis () and coupling reactions () are effective for acetamide synthesis. The target compound may require protection/deprotection strategies for the β-amino group.
- Biological Relevance: Analog 6: No reported activity, but similar amides are explored as enzyme inhibitors. Quinazolinone derivatives (): Often target kinases or proteases due to heterocyclic motifs.
Recommendations :
- Prioritize synthesis and crystallization studies to obtain target-specific spectral data.
- Evaluate pharmacokinetic properties (e.g., LogP, permeability) using computational models.
- Explore biological activity against targets like GPCRs or proteases, leveraging structural insights from analogs.
Biological Activity
2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide, often referred to as a phenylacetamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in areas such as anticonvulsant and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide is CHClNO, with a molecular weight of approximately 290.77 g/mol. Its structure comprises an amino group, a chlorophenyl moiety, and a phenylacetamide backbone, which contribute to its biological activity.
Anticonvulsant Activity
Research indicates that derivatives of phenylacetamide, including 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide, exhibit significant anticonvulsant properties. A study conducted on various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated that compounds with similar structures provided protection in the maximal electroshock (MES) test, suggesting their potential as anticonvulsants .
Table 1: Anticonvulsant Activity of Phenylacetamide Derivatives
| Compound | Dose (mg/kg) | Time Point | MES Protection |
|---|---|---|---|
| Compound 1 | 100 | 0.5 h | Yes |
| Compound 2 | 300 | 4 h | Yes |
| 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide | TBD | TBD | TBD |
The precise mechanism of action involves the modulation of neurotransmitter systems and ion channels, particularly targeting sodium and potassium channels associated with seizure activity .
Anticancer Activity
In addition to its anticonvulsant properties, the compound has shown promising anticancer activity. A study on phenylacetamide derivatives revealed that certain modifications could enhance cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF7). The introduction of electron-withdrawing groups like chlorine significantly improved the anticancer efficacy compared to their non-substituted counterparts .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) | Comparison Drug IC (µM) |
|---|---|---|---|
| Compound A | PC3 | 52 | Imatinib (40) |
| Compound B | MCF7 | 100 | Imatinib (98) |
| 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide | TBD | TBD |
The mechanism underlying its anticancer activity often involves the induction of apoptosis and cell cycle arrest through various signaling pathways, including the ERK1/2 pathway .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of phenylacetamides. Modifications at specific positions can lead to enhanced potency or selectivity for desired biological targets. For instance, substituting the chlorophenyl group with different halogens or alkyl groups has been shown to affect both anticonvulsant and anticancer activities significantly .
Case Studies
- Anticonvulsant Efficacy : In a study evaluating various derivatives for their anticonvulsant properties, it was found that compounds with increased lipophilicity exhibited delayed onset but prolonged action in the MES test. This suggests that lipophilic compounds may have better CNS penetration and sustained therapeutic effects .
- Cytotoxicity in Cancer Models : A recent investigation into a series of phenylacetamides demonstrated that compounds with nitro groups showed higher cytotoxicity against PC3 cells compared to those with methoxy groups. This emphasizes the importance of functional group positioning in enhancing anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-Amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide, and how can reaction progress be monitored?
- Methodology : The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, 4-chlorophenylacetic acid derivatives are reacted with substituted anilines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) at low temperatures (0–5°C). Triethylamine is used as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) as the mobile phase .
- Safety : Strict adherence to PPE (gloves, lab coat, goggles) is required due to the use of volatile solvents and potential irritants. Waste must be segregated and disposed via certified biohazard protocols .
Q. How is the purity of 2-Amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide validated after synthesis?
- Methodology : Purity is confirmed using a combination of:
- Melting point analysis (e.g., digital melting point apparatus).
- Spectroscopic techniques : H NMR and C NMR in DMSO- to verify structural integrity.
- Elemental analysis (CHN) to validate molecular composition within ±0.5% of theoretical values .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of 2-Amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide?
- Methodology : Single-crystal X-ray diffraction provides precise bond lengths, angles, and dihedral angles between aromatic rings. For structurally similar acetamides, dihedral angles between the 4-chlorophenyl and adjacent phenyl groups range from 38.9° to 83.5°, influencing steric interactions. Hydrogen-bonding networks (e.g., N–H⋯O) stabilize crystal packing, which can be visualized using software like Mercury .
- Contradiction Handling : Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental crystallographic data require validation via Hirshfeld surface analysis to account for intermolecular forces .
Q. What computational strategies optimize the reaction design for derivatives of this compound?
- Methodology : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. Coupling with machine learning algorithms (e.g., ICReDD’s reaction path search methods) narrows experimental conditions by analyzing thermodynamic favorability and kinetic barriers. For example, substituent effects on the 4-chlorophenyl group can be modeled to predict regioselectivity in amide bond formation .
Q. How do spectroscopic and chromatographic data conflicts arise during characterization, and how are they resolved?
- Case Study : In a structurally analogous compound, H NMR indicated a single product, but mass spectrometry revealed trace impurities. Resolution involved:
- Prep-HPLC purification (C18 column, acetonitrile/water gradient).
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
- Reaction optimization (e.g., adjusting stoichiometry of TBTU coupling agent to reduce side reactions) .
Methodological Tables
Table 1 : Key Crystallographic Parameters for Related Acetamide Derivatives
| Compound | Dihedral Angle (°) | Hydrogen Bonds | Refinement -factor | Source |
|---|---|---|---|---|
| Analog 1 | 65.2 | N–H⋯O, C–H⋯F | 0.045 | |
| Analog 2 | 83.5 | N–H⋯O | 0.052 |
Table 2 : Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Detection Method | Mitigation Strategy |
|---|---|---|
| Unreacted aniline | TLC (UV 254 nm) | Extended stirring at 0°C, excess EDC |
| Solvent residues | GC-MS | Rotary evaporation under high vacuum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
